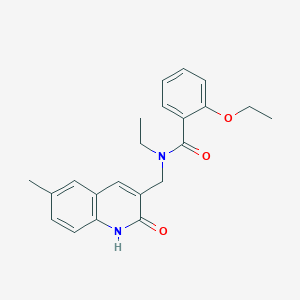
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as EHPQMB, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the benzamide family and is known for its potential use in various applications, particularly in the field of medicinal chemistry. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been shown to inhibit the growth of bacterial and viral strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may exhibit antioxidant activity, which may contribute to its potential use as an anticancer agent. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been shown to exhibit anti-inflammatory activity, which may contribute to its potential use as an antibacterial and antiviral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide exhibits potent activity against various bacterial and viral strains, making it a potential candidate for the development of antibacterial and antiviral drugs. However, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide also has some limitations for lab experiments. The compound is relatively insoluble in water, which may limit its potential use in certain applications. Additionally, the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, which may limit its potential use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide-based anticancer drugs. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide-based antibacterial and antiviral drugs. The compound has been shown to exhibit activity against various bacterial and viral strains, making it a potential candidate for the development of antibacterial and antiviral drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and its potential use in other applications.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 2-hydroxy-3-formylquinoline in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. Another method involves the reaction of 2-hydroxy-3-formylquinoline with 4-ethoxybenzylamine in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been achieved using other methods, such as the reaction of 4-ethoxyaniline with 2-(chloromethyl)quinoline in the presence of a catalyst, followed by the reaction of the resulting intermediate with benzamide.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential use in various applications, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has also been studied for its potential use as an antibacterial agent, as it has been shown to exhibit activity against various bacterial strains. Additionally, N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential use as an antiviral agent, as it has been shown to exhibit activity against the hepatitis C virus.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-2-30-22-14-12-21(13-15-22)27(25(29)18-8-4-3-5-9-18)17-20-16-19-10-6-7-11-23(19)26-24(20)28/h3-16H,2,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHDMKELMEZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamido)benzoate](/img/structure/B7714301.png)

![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)


![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)



![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)

